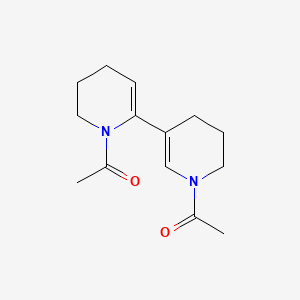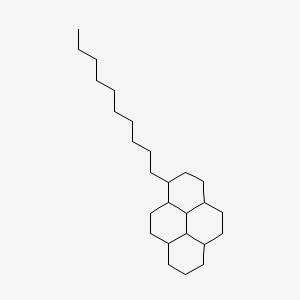
3-n-Decylperhydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-n-Decylperhydropyrene is a polycyclic perhydroarene compound known for its unique structure and reactivity It is a derivative of perhydropyrene, where a decyl group is attached to the third position of the perhydropyrene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Decylperhydropyrene typically involves the hydrogenation of pyrene followed by the alkylation with a decyl group. The hydrogenation process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The alkylation step involves the reaction of the hydrogenated pyrene with decyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain the high pressure and temperature required for hydrogenation. The alkylation step is optimized for large-scale production by using efficient mixing and heat transfer systems to ensure uniform reaction conditions.
化学反応の分析
Types of Reactions
3-n-Decylperhydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perhydropyrene derivatives with different functional groups.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Products include hydroxylated and ketone derivatives of perhydropyrene.
Reduction: More saturated perhydropyrene derivatives.
Substitution: Various alkylated perhydropyrene compounds.
科学的研究の応用
3-n-Decylperhydropyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic perhydroarenes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance lubricants and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 3-n-Decylperhydropyrene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
類似化合物との比較
Similar Compounds
1-n-Decylperhydropyrene: Similar in structure but with the decyl group attached at the first position.
Hexadecahydropyrene: A fully hydrogenated derivative of pyrene without any alkyl substitution.
Methylperhydropyrene: A perhydropyrene derivative with a methyl group instead of a decyl group.
Uniqueness
3-n-Decylperhydropyrene is unique due to the specific position of the decyl group, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it a valuable compound for various applications.
特性
CAS番号 |
55191-41-8 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC名 |
1-decyl-1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-11-20-14-15-23-17-16-21-12-10-13-22-18-19-24(20)26(23)25(21)22/h20-26H,2-19H2,1H3 |
InChIキー |
DEVZYFUPAIBVPP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1CCC2CCC3CCCC4C3C2C1CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




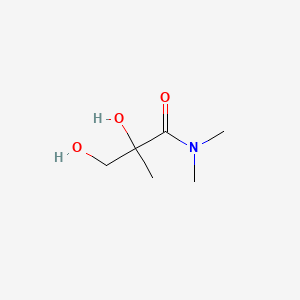

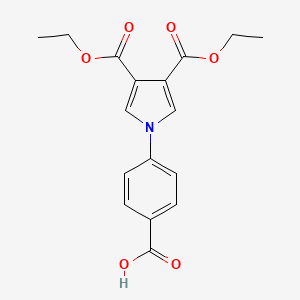
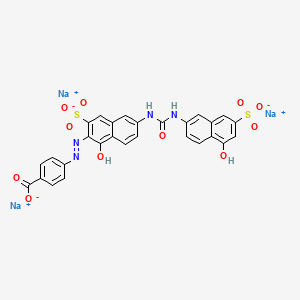
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
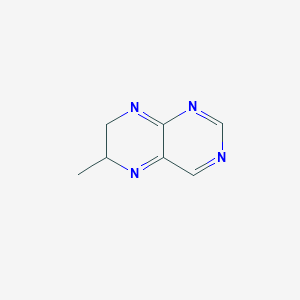
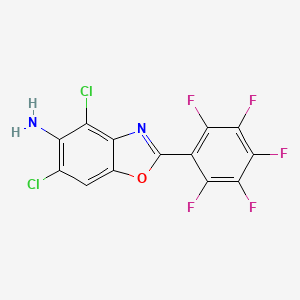
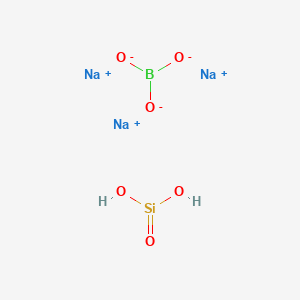
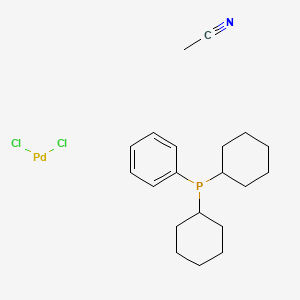
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
